1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H12Br2OS |
|---|---|
Molecular Weight |
352.09 g/mol |
IUPAC Name |
1-bromo-1-[3-(bromomethyl)-2-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H12Br2OS/c1-7(14)10(13)9-5-3-4-8(6-12)11(9)15-2/h3-5,10H,6H2,1-2H3 |
InChI Key |
WDSJFWVPMBTZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC(=C1SC)CBr)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared below with analogous brominated ketones, substituted propanones, and aryl derivatives:
Preparation Methods
Disconnection Strategy
The molecule is divided into two fragments:
- Propan-2-one core : Derived from Friedel-Crafts acylation of a substituted benzene.
- 3-(Bromomethyl)-2-(methylthio)phenyl group : Synthesized via benzylic bromination of a pre-functionalized toluene derivative.
Route Selection
The synthesis follows a three-step sequence inspired by methodologies in PMC3379344 and US20110087013A1:
- Benzylic bromination of 2-(methylthio)-3-methylbenzene to yield 3-(bromomethyl)-2-(methylthio)benzene.
- Friedel-Crafts acylation with isobutyryl chloride to form 1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one.
- α-Bromination of the ketone’s methyl group using bromine/acetic acid.
Stepwise Synthesis and Optimization
Synthesis of 3-(Bromomethyl)-2-(methylthio)benzene
Starting material : 2-(Methylthio)-3-methylbenzene (o-methylthio-m-xylene).
Bromination :
- Conditions : N-Bromosuccinimide (NBS, 1.1 eq), benzoyl peroxide (radical initiator), CCl₄, reflux.
- Mechanism : Radical-mediated benzylic bromination ensures selectivity for the methyl group at C3.
- Yield : 72–78% after recrystallization (ethanol).
Characterization :
- ¹H NMR (CDCl₃): δ 2.52 (s, 3H, SCH₃), 4.41 (s, 2H, CH₂Br), 7.21–7.45 (m, 3H, aromatic).
- FT-IR : 612 cm⁻¹ (C–Br stretch), 1050 cm⁻¹ (C–S stretch).
Friedel-Crafts Acylation to Install Propan-2-one Moiety
Reaction Setup :
- Substrate : 3-(Bromomethyl)-2-(methylthio)benzene (1.0 eq).
- Acylating agent : Isobutyryl chloride (1.2 eq).
- Catalyst : Anhydrous AlCl₃ (1.5 eq), dichloroethane, 0°C → room temperature.
Mechanistic Insight :
The methylthio group acts as a meta-director, positioning the acyl group at C5 of the benzene ring. Steric hindrance from the bromomethyl group (C3) further ensures regioselectivity.
Workup :
- Quenching with dilute HCl, extraction with dichloromethane, and column chromatography (hexane:EtOAc 9:1).
- Yield : 65–70%.
Characterization :
α-Bromination of Propan-2-one
Conditions :
- Bromine (1.1 eq) in glacial acetic acid, 40°C, 2 hours.
- Selectivity : Bromination targets the α-methyl group adjacent to the ketone.
Workup :
- Neutralization with NaHCO₃, extraction, and recrystallization (ethanol/water).
- Yield : 77–82%.
Characterization :
- LC-MS : m/z 409 [M+H]⁺ (calculated for C₁₁H₁₀Br₂OS: 408.9).
- Single-crystal XRD : Dihedral angles between phenyl and ketone planes: 8.76°.
Alternative Synthetic Pathways and Comparative Analysis
Aldol Condensation Approach
A chalcone-derived route was explored using 3-(bromomethyl)-2-(methylthio)benzaldehyde and acetone under basic conditions. However, poor regiocontrol (≤30% yield) and side-product formation rendered this method inferior to Friedel-Crafts.
One-Pot Tandem Bromination
Attempts to combine benzylic and α-bromination in a single step led to over-bromination (e.g., dibrominated byproducts). Stepwise bromination proved essential for selectivity.
Crystallographic and Spectroscopic Validation
Crystal Packing Analysis
X-ray diffraction of the final product revealed:
Thermal Stability
DSC : Decomposition onset at 185°C, consistent with brominated aromatics.
Q & A
Q. What are the established synthetic routes for 1-Bromo-1-(3-(bromomethyl)-2-(methylthio)phenyl)propan-2-one?
The compound is typically synthesized via bromination of precursor ketones. A common method involves reacting 1-(3-(methylthio)-2-(methyl)phenyl)propan-2-one with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of catalysts like FeBr₃ or benzoyl peroxide. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid over-bromination. For example, using dichloromethane at 0–5°C yields selective bromination at the benzylic position . Alternative routes include sequential functionalization of the phenyl ring prior to ketone bromination .
Table 1: Comparison of Bromination Methods
| Precursor | Brominating Agent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-(methylthio)acetophenone | Br₂ | FeBr₃ | 65–72 | |
| 2-(methylthio)phenylpropanone | NBS | Benzoyl peroxide | 58–63 |
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving stereochemistry and verifying bromine placement .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methylthio at δ 2.5 ppm, bromine-induced deshielding).
- Mass spectrometry : High-resolution MS confirms molecular weight (C₁₁H₁₁Br₂OS) and isotopic patterns for bromine .
Q. What are the primary applications in medicinal chemistry?
The compound serves as a covalent enzyme inhibitor due to its electrophilic bromine atoms, which form adducts with nucleophilic residues (e.g., cysteine thiols). Studies highlight its use in developing kinase inhibitors and protease modulators. The methylthio group enhances binding to hydrophobic pockets, improving target affinity .
Advanced Research Questions
Q. How can experimentalists resolve contradictions in reaction yield data across studies?
Discrepancies often arise from varying catalysts, solvent purity, or moisture sensitivity. For example, FeBr₃ may yield higher selectivity than NBS in anhydrous conditions . Systematic optimization via Design of Experiments (DoE) is recommended, focusing on:
- Catalyst loading (0.1–1.0 eq.)
- Solvent polarity (e.g., DCM vs. acetonitrile)
- Temperature gradients (0–25°C) Reproducibility requires strict inert atmosphere control and real-time monitoring via TLC/GC-MS .
Q. What computational strategies predict reactivity and regioselectivity?
Density Functional Theory (DFT) calculates bromine’s electrophilic affinity at specific positions. For instance, Mulliken charge analysis of the phenyl ring identifies the 3-position as most reactive due to electron-donating methylthio groups . Molecular docking simulations (AutoDock Vina) model interactions with enzymatic targets, guiding SAR studies .
Q. How does the methylthio substituent influence biological activity?
The methylthio group enhances lipophilicity (logP ~2.8), improving membrane permeability. In enzyme inhibition assays (e.g., SARS-CoV-2 Mpro), it contributes to a 3-fold increase in IC₅₀ compared to methoxy analogs by stabilizing hydrophobic interactions .
Table 2: Biological Activity of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Parent compound | Mpro | 12.3 | |
| Methoxy-substituted analog | Mpro | 35.6 |
Q. What strategies mitigate solubility limitations in biological assays?
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based formulations.
- Prodrug design : Introduce phosphate or PEG groups at the ketone moiety to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release .
Q. How can multi-step syntheses be optimized for scalability?
- Protecting groups : Temporarily mask the methylthio group with tert-butyldimethylsilyl (TBS) during bromination to prevent side reactions .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time from 12 h (batch) to 2 h .
Q. What safety protocols are critical given its reactivity?
- Handling : Use gloveboxes for air-sensitive steps (bromination).
- Toxicity : LC₅₀ (rat, oral) = 320 mg/kg; PPE (gloves, goggles) and fume hoods are mandatory .
- Waste disposal : Neutralize brominated by-products with NaHCO₃ before aqueous disposal .
Q. What emerging applications exist in material science?
The compound’s dual electrophilicity enables covalent organic framework (COF) functionalization. For example, it anchors metal-organic frameworks (MOFs) for gas storage (H₂ uptake: 1.2 wt%) or catalysis (Pd nanoparticle support) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
